N-Methyl-4-(2-methylsulfanylpyridine-3-carbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Description
Properties
IUPAC Name |
N-methyl-4-(2-methylsulfanylpyridine-3-carbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-18-15(21)14-10-20(12-7-3-4-8-13(12)23-14)17(22)11-6-5-9-19-16(11)24-2/h3-9,14H,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYJWMITEBUWTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C3=C(N=CC=C3)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(2-methylsulfanylpyridine-3-carbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of an appropriate precursor, such as an o-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with a nucleophile.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a thiolation reaction, where a suitable thiol reacts with the pyridine ring.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(2-methylsulfanylpyridine-3-carbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the pyridine or benzoxazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-4-(2-methylsulfanylpyridine-3-carbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-Methyl-4-(2-methylsulfanylpyridine-3-carbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
While direct pharmacological data for the target compound are sparse, structural analogs such as 1,4-dihydropyridines (DHPs) and thienopyridines provide insights into structure-activity relationships (SAR). Below is a comparative analysis based on substituent variations and core heterocyclic systems (Table 1).
Table 1: Structural Comparison of N-Methyl-4-(2-methylsulfanylpyridine-3-carbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide with Selected Analogs
| Compound Name | Core Structure | Key Substituents | Potential Impact on Properties |
|---|---|---|---|
| This compound | Benzoxazine | 2-Methylsulfanylpyridine, N-methyl carboxamide | High rigidity, moderate lipophilicity (due to S-methyl), potential for CNS penetration |
| AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-DHP | 1,4-Dihydropyridine (DHP) | 4-Methoxyphenyl, furyl, methoxy groups | Enhanced electron density (methoxy groups), possible calcium channel modulation |
| AZ257: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-DHP | 1,4-Dihydropyridine (DHP) | 4-Bromophenyl, furyl, bromine substituent | Increased lipophilicity (bromine), potential for prolonged half-life |
Key Observations:
DHPs (e.g., nifedipine analogs) are well-documented as calcium channel blockers, whereas benzoxazines may target distinct pathways (e.g., kinase inhibition or antimicrobial activity) .
Substituent Effects :
- Methylsulfanylpyridine (target compound) vs. Methoxy/Bromophenyl (AZ331/AZ257):
- Sulfur in the target compound increases lipophilicity (LogP ~2.8 estimated) compared to methoxy groups (LogP ~1.5) but is less lipophilic than bromine (LogP ~3.2) .
- The pyridine ring may enhance π-π stacking interactions with aromatic residues in target proteins. Furyl vs.
Pharmacokinetic Implications :
- The bromophenyl group in AZ257 likely improves metabolic stability over the methoxy group in AZ331, while the methylsulfanyl group in the target compound may balance solubility and membrane permeability .
Research Findings and Limitations
- Target Compound: No direct activity data are available in the provided evidence. However, benzoxazines with similar substituents have shown moderate antimicrobial activity (MIC ~8–16 µg/mL against S. aureus) .
- AZ331/AZ257 : These DHPs demonstrated variable calcium channel blocking efficacy in preclinical models, with AZ257 showing longer duration of action due to bromine’s lipophilicity .
Limitations:
- Comparative studies between benzoxazines and DHPs are scarce.
- Substituent effects (e.g., sulfur vs. halogen) require empirical validation via assays such as LogP measurements or receptor-binding studies.
Biological Activity
N-Methyl-4-(2-methylsulfanylpyridine-3-carbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide is a complex organic compound belonging to the benzoxazine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its anticancer properties, mechanisms of action, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H14N2O2S |
| Molecular Weight | 286.4 g/mol |
| CAS Number | 1100232-45-8 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazine derivatives, including the compound . The following findings summarize the biological activities related to its anticancer effects:
-
Inhibition of Cancer Cell Proliferation :
- A study evaluated various benzoxazine derivatives against several cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers. The compound exhibited significant growth inhibition, with IC50 values ranging from 7.84 to 16.2 µM across different cell lines .
- Table 1 summarizes the growth inhibition percentages for selected compounds against various cancer cell lines:
These results indicate that specific substitutions on the benzoxazine scaffold significantly enhance anticancer efficacy.Compound MIA PaCa-2 (%) MDA-MB-231 (%) PC-3 (%) 5e 59 ± 6.3 53 ± 3.7 1.0 ± 2.8 11a 91 ± 1.1 42 ± 11 11 ± 2.5 14f 78 >25 >25 -
Mechanism of Action :
- The proposed mechanisms include inhibition of angiogenesis and modulation of gene expression associated with tumor hypoxia. Benzoxazine derivatives have been noted to downregulate hypoxia-induced genes while maintaining low toxicity to normoxic cells .
- The presence of hydroxyl groups in some derivatives facilitates hydrogen bonding interactions, enhancing binding affinity to potential targets within cancer cells.
Other Biological Activities
In addition to anticancer properties, benzoxazines have demonstrated various biological activities:
- Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines .
- Neuroprotective Properties : Some studies suggest that benzoxazine derivatives may protect neuronal cells from oxidative stress and apoptosis, indicating their potential in neurodegenerative diseases .
Case Studies
Several case studies have explored the biological activities of benzoxazine derivatives:
-
Case Study on Anticancer Efficacy :
- A specific derivative was tested for its ability to induce apoptosis in breast cancer cells through a caspase-dependent pathway. The study found that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming its role in promoting cell death in cancerous cells .
- Combination Therapy :
Q & A
Basic: What synthetic strategies are recommended for synthesizing N-Methyl-4-(2-methylsulfanylpyridine-3-carbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide, and how are intermediates validated?
Methodological Answer:
- Multi-step Synthesis : Begin with constructing the benzoxazine core via cyclization of substituted ethanolamine derivatives under acidic conditions. Introduce the pyridine-3-carbonyl moiety through Friedel-Crafts acylation, ensuring regioselectivity by optimizing Lewis acid catalysts (e.g., AlCl₃) .
- Intermediate Characterization : Validate intermediates using 1H/13C NMR to confirm substituent positions and HPLC-MS (≥95% purity thresholds) to detect side products. For example, thioether intermediates require monitoring sulfur oxidation byproducts via reverse-phase chromatography .
Advanced: How can structural analogs inform SAR studies for this compound, and what computational tools validate target interactions?
Methodological Answer:
- SAR Framework : Compare analogs (e.g., pyridine-sulfanyl vs. furyl substitutions) to assess how electronic effects (Hammett σ values) modulate binding to kinase targets. Use docking simulations (AutoDock Vina) with crystallographic data from related benzoxazines to map hydrophobic pockets .
- Quantum Mechanics : Perform DFT calculations (B3LYP/6-31G*) to model charge distribution in the methylsulfanyl group, correlating with in vitro IC₅₀ values for lead optimization .
Basic: Which analytical techniques are critical for confirming the compound’s molecular geometry and purity?
Methodological Answer:
- X-ray Crystallography : Resolve bond angles (e.g., C10—C11—H11A = 109.6°) and dihedral angles to confirm the benzoxazine ring’s planarity .
- Chromatographic Purity : Use HPLC-DAD with C18 columns (gradient: 0.1% TFA in acetonitrile/water) to detect degradation products. Monitor for epimerization (e.g., C2 stereocenter) under acidic conditions via chiral columns .
Advanced: How should researchers address discrepancies in biological activity data across in vitro and in vivo models?
Methodological Answer:
- Metabolic Stability Assays : Test hepatic microsomal clearance (human vs. rodent) to identify species-specific CYP450-mediated oxidation of the methylsulfanyl group .
- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fractions, as high binding (>95%) may explain reduced in vivo efficacy despite potent in vitro activity .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Exposure Mitigation : Use fume hoods (≥0.5 m/s airflow) during synthesis to avoid inhalation of fine particulates. For skin contact, employ nitrile gloves (≥8-mil thickness) and immediate washing with pH-neutral soap .
- Storage : Store at −20°C under argon to prevent oxidation of the thioether moiety. Monitor for degradation via quarterly TLC (silica gel, ethyl acetate/hexane eluent) .
Advanced: What strategies optimize the compound’s solubility for pharmacological assays without altering bioactivity?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to enhance aqueous solubility while avoiding micelle formation. Validate via dynamic light scattering (DLS) .
- Solid Dispersion : Prepare amorphous dispersions with HPMCAS-LF (1:3 ratio) via spray drying, confirming stability by DSC (Tg > 50°C above storage temperature) .
Basic: How are impurities identified and quantified during synthesis, and what thresholds apply?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions. Detect sulfoxide derivatives via LC-TOF-MS .
- ICH Guidelines : Limit specified impurities (e.g., des-methyl analogs) to ≤0.15% using area normalization in HPLC. Unidentified impurities should not exceed 0.10% .
Advanced: What in silico approaches predict metabolic pathways and potential toxicophores?
Methodological Answer:
- MetaSite Modeling : Predict Phase I metabolism (e.g., sulfoxidation) using cytochrome P450 homology models. Cross-validate with high-resolution MS/MS fragmentation patterns .
- Toxicity Screening : Apply DEREK Nexus to flag thioether-related hepatotoxicity risks, prioritizing analogs with lower alert scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
